molecular formula C29H42N6O4 B13822852 N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide

N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide

Cat. No.: B13822852
M. Wt: 538.7 g/mol
InChI Key: MXZFUOYCQGWULW-OQIGUVFWSA-N
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Description

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of Schiff bases, which are characterized by the presence of a C=N double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide typically involves the condensation reaction between heptanedihydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques, such as column chromatography, can be used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, altering their structure and function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide can be compared with other Schiff bases with similar structures:

These comparisons highlight the uniqueness of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C29H42N6O4

Molecular Weight

538.7 g/mol

IUPAC Name

N,N'-bis[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]heptanediamide

InChI

InChI=1S/C29H42N6O4/c1-5-34(6-2)24-16-14-22(26(36)18-24)20-30-32-28(38)12-10-9-11-13-29(39)33-31-21-23-15-17-25(19-27(23)37)35(7-3)8-4/h14-21,36-37H,5-13H2,1-4H3,(H,32,38)(H,33,39)/b30-20+,31-21+

InChI Key

MXZFUOYCQGWULW-OQIGUVFWSA-N

Isomeric SMILES

CCN(C1=CC(=C(C=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)O)CC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=C(C=C(C=C2)N(CC)CC)O)O

Origin of Product

United States

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